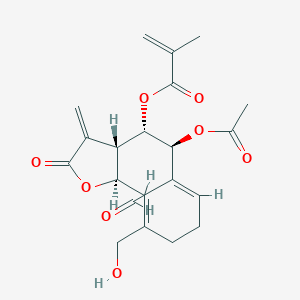

9-O-Ethyldeacetylorientalide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24O8 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7+/t16-,17+,18+,19+/m1/s1 |

InChI Key |

ICSRGCDFFKMLJW-BKCHSICMSA-N |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(/[C@@H]1OC(=O)C)\C=O)\CO)OC(=O)C2=C |

Canonical SMILES |

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 9-O-Ethyldeacetylorientalide: A Technical Guide to its Discovery and Origins

For Immediate Release

A comprehensive technical guide detailing the discovery, origin, and nature of the sesquiterpenoid lactone, 9-O-Ethyldeacetylorientalide, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound, which is understood to be a semi-synthetic derivative of the naturally occurring orientalide (B1516890).

Introduction to Orientalide and its Derivative

Orientalide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The nomenclature "this compound" strongly suggests a chemical modification of the parent compound, orientalide, specifically the substitution of an acetyl group at the 9-position with an ethyl group. This targeted modification is a common strategy in medicinal chemistry to enhance the therapeutic properties of a natural product.

Discovery and Origin of the Parent Compound: Orientalide

The natural precursor, orientalide, has been identified as a constituent of Sigesbeckia orientalis L., a plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating inflammatory conditions such as arthritis and rheumatism. The isolation of orientalide from this plant was a key step in understanding the potential bioactive components responsible for its therapeutic effects.

Isolation of Orientalide from Sigesbeckia orientalis

Caption: Hypothetical workflow for the isolation of orientalide.

Physicochemical Properties

A summary of the key physicochemical properties of orientalide and its derivative are presented below.

| Property | Orientalide | This compound (Predicted) |

| IUPAC Name | [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | [(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

| Molecular Formula | C₂₁H₂₄O₈ | C₂₁H₂₆O₇ |

| Molecular Weight | 404.41 g/mol | 390.43 g/mol |

| CAS Number | Not readily available | 1258517-60-0 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. The following sections outline the methodologies that would be employed in the isolation of orientalide and the subsequent synthesis of this compound.

General Experimental Procedures

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts would be reported in ppm relative to a standard solvent signal.

-

Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source.

-

Chromatography: Column chromatography would be performed using silica (B1680970) gel (e.g., 200-300 mesh). Preparative High-Performance Liquid Chromatography (HPLC) would utilize a C18 reversed-phase column.

Extraction and Isolation of Orientalide

-

Plant Material: The aerial parts of Sigesbeckia orientalis would be collected, dried, and powdered.

-

Extraction: The powdered plant material (e.g., 1 kg) would be extracted with dichloromethane (CH₂Cl₂) at room temperature for an extended period (e.g., 3 x 24 hours).

-

Concentration: The resulting extracts would be combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract would be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.

-

Purification: Fractions containing the compound of interest (monitored by Thin Layer Chromatography) would be further purified by preparative HPLC to afford pure orientalide.

Synthesis of this compound

The synthesis of this compound would involve a deacetylation step followed by an etherification reaction.

Caption: Proposed synthetic pathway for this compound.

-

Deacetylation: Orientalide would be dissolved in a suitable solvent like methanol, and a base such as potassium carbonate would be added. The reaction would be stirred at room temperature until the deacetylation is complete (monitored by TLC).

-

Workup and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 9-hydroxy-deacetylorientalide.

-

Etherification: The purified 9-hydroxy-deacetylorientalide would be dissolved in an aprotic solvent like dimethylformamide (DMF). A strong base such as sodium hydride would be added, followed by the addition of ethyl iodide. The reaction would be stirred until completion.

-

Final Purification: The reaction would be quenched, and the product extracted and purified by chromatography to yield this compound.

Potential Signaling Pathways and Biological Activity

While no specific biological data for this compound is currently available in the public domain, sesquiterpenoid lactones as a class are known to interact with various cellular signaling pathways. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The α,β-unsaturated carbonyl group present in many sesquiterpenoid lactones can act as a Michael acceptor, allowing for covalent modification of key signaling proteins, such as the IKK (IκB kinase) complex, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes. It is plausible that this compound retains this activity.

Conclusion

This compound is a semi-synthetic derivative of the natural product orientalide, which originates from the medicinal plant Sigesbeckia orientalis. While detailed biological data for the derivative is not yet publicly available, its structural relationship to a class of compounds with known anti-inflammatory properties suggests it may be a promising candidate for further investigation in drug discovery and development. The experimental protocols and pathways described herein provide a foundational guide for researchers interested in exploring this and related compounds.

Unveiling the Molecular Architecture of 9-O-Ethyldeacetylorientalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of 9-O-Ethyldeacetylorientalide, a derivative of the naturally occurring germacrane (B1241064) sesquiterpenoid, orientalide (B1516890). As this compound is not found in current literature, this document serves as a predictive guide for its isolation and characterization, based on established analytical methodologies.

Proposed Chemical Structure

This compound is hypothesized to be a semi-synthetic or novel natural product derived from orientalide. The nomenclature suggests the substitution of the acetyl group at the 9-position of the orientalide core with an ethyl group.

Orientalide Structure: Orientalide is a germacrane sesquiterpenoid with the systematic IUPAC name [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate.[1]

Proposed this compound Structure: The proposed structure retains the core skeleton of orientalide, with the acetate (B1210297) at the C-9 position being replaced by an ethoxy group.

Predicted Analytical Data

The following tables present the predicted quantitative data for this compound based on the known data for orientalide and related germacrane sesquiterpenoids.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Frequencies: ¹H NMR at 500 MHz, ¹³C NMR at 125 MHz.

| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~140.0 | - | - |

| 2 | ~170.0 | - | - |

| 3 | ~125.0 | 6.35 (d, 3.5), 5.80 (d, 3.5) | C-1, C-2, C-4 |

| 4 | ~75.0 | 5.50 (dd, 9.0, 8.0) | C-3, C-5, C-6, C-14 |

| 5 | ~70.0 | 5.10 (d, 9.0) | C-4, C-6, C-10 |

| 6 | ~135.0 | 7.00 (d, 10.0) | C-4, C-5, C-7, C-8, C-15 |

| 7 | ~30.0 | 2.40 (m) | C-6, C-8, C-11 |

| 8 | ~40.0 | 2.30 (m) | C-6, C-7, C-9, C-10 |

| 9 | ~78.0 | 4.90 (t, 8.0) | C-8, C-10, C-1' |

| 10 | ~130.0 | 5.20 (d, 8.0) | C-1, C-8, C-9, C-11, C-12 |

| 11 | ~45.0 | 2.80 (m) | C-1, C-7, C-10, C-12, C-13 |

| 12 | ~65.0 | 4.20 (s) | C-10, C-11, C-13 |

| 13 | ~122.0 | 6.10 (s), 5.90 (s) | C-7, C-11, C-12 |

| 14 | ~165.0 | - | - |

| 15 | ~195.0 | 9.50 (s) | C-5, C-6, C-7 |

| 1' (Ethyl-CH₂) | ~65.0 | 3.60 (q, 7.0) | C-9, C-2' |

| 2' (Ethyl-CH₃) | ~15.0 | 1.25 (t, 7.0) | C-1' |

| 1'' (Methacrylate) | ~168.0 | - | - |

| 2'' (Methacrylate) | ~138.0 | 6.15 (s), 5.70 (s) | C-1'', C-3'', C-4'' |

| 3'' (Methacrylate) | ~128.0 | - | - |

| 4'' (Methacrylate-CH₃) | ~18.0 | 1.95 (s) | C-2'', C-3'' |

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Predicted m/z [M+H]⁺ | Predicted m/z [M+Na]⁺ | Molecular Formula |

| ESI | 419.2019 | 441.1838 | C₂₂H₂₈O₈ |

Experimental Protocols

The following protocols outline the key experiments required for the isolation and structural elucidation of this compound.

Isolation and Purification

-

Extraction: The source material (e.g., plant leaves or a reaction mixture) is extracted with a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between n-hexane and 90% aqueous methanol to remove nonpolar constituents.

-

Column Chromatography: The methanol-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

-

Preparative HPLC: Fractions showing promising activity or unique TLC profiles are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A 5-10 mg sample of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz or higher field NMR spectrometer.

-

¹H NMR spectra are referenced to the residual CHCl₃ signal at δ 7.26 ppm.

-

¹³C NMR spectra are referenced to the CDCl₃ solvent signal at δ 77.16 ppm.

-

-

Mass Spectrometry:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed in both positive and negative ion modes to determine the accurate mass and molecular formula.

-

Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in confirming the connectivity of the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and a hypothetical signaling pathway.

Caption: Workflow for the structure elucidation of this compound.

Caption: Hypothetical signaling pathway for this compound.

References

Spectroscopic and Synthetic Elucidation of 9-O-Ethyldeacetylorientalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 9-O-Ethyldeacetylorientalide is a derivative of Orientalide, a germacrane (B1241064) sesquiterpenoid. Due to the absence of published experimental data for this specific compound, this technical guide provides a comprehensive overview of its predicted spectroscopic data (NMR, MS, IR), a detailed hypothetical synthetic protocol, and a logical workflow for its preparation. The data herein is extrapolated from the known spectroscopic characteristics of closely related germacrane sesquiterpenoids, offering a valuable resource for researchers interested in the synthesis and characterization of novel Orientalide analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure and comparison with data from analogous germacrane sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | m | 1H | H-5 |

| ~5.0-5.5 | m | 1H | H-1 |

| ~4.0-4.5 | m | 1H | H-6 |

| ~3.5-4.0 | m | 1H | H-9 |

| ~3.6 | q | 2H | -O-CH₂ -CH₃ |

| ~2.0-2.5 | m | 4H | H-2, H-7 |

| ~1.5-2.0 | m | 2H | H-3 |

| ~1.8 | s | 3H | H-14 |

| ~1.7 | s | 3H | H-15 |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

| ~1.0-1.5 | m | 2H | H-4 |

| ~0.9 | d | 3H | H-13 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170 | C=O | C-12 |

| ~140-150 | C | C-11, C-10 |

| ~120-130 | CH | C-1, C-5 |

| ~80-90 | CH | C-6 |

| ~70-80 | CH | C-9 |

| ~65 | CH₂ | -O-CH₂ -CH₃ |

| ~40-50 | CH | C-7 |

| ~30-40 | CH₂ | C-2, C-3 |

| ~20-30 | CH₂ | C-4 |

| ~15-25 | CH₃ | C-13, C-14, C-15 |

| ~15 | CH₃ | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₂H₃₂O₆ |

| Exact Mass | 392.2199 |

| Molecular Weight | 392.49 |

| Key Fragmentation | [M-C₂H₅O]⁺, [M-C₂H₅OH]⁺, loss of side chains |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1760 | Strong | C=O stretch (γ-lactone) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O stretch (ether) |

Experimental Protocols

The synthesis of this compound from Orientalide is proposed to proceed via a two-step sequence: deacetylation followed by ethylation.

Step 1: Deacetylation of Orientalide

Objective: To selectively remove the acetyl group from the C-9 position of Orientalide to yield 9-hydroxy-deacetylorientalide.

Procedure:

-

Dissolve Orientalide (1 equivalent) in methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain 9-hydroxy-deacetylorientalide.

Step 2: Ethylation of 9-hydroxy-deacetylorientalide

Objective: To introduce an ethyl group at the C-9 hydroxyl position.

Procedure:

-

Dissolve 9-hydroxy-deacetylorientalide (1 equivalent) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or silver(I) oxide (Ag₂O), to deprotonate the hydroxyl group.

-

Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (B86663) ((Et)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound from Orientalide.

Caption: Proposed two-step synthesis of this compound.

9-O-Ethyldeacetylorientalide: A Technical Overview of a Novel Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product isolated from Euphorbia pekinensis. As a member of the diverse terpenoid family, it holds potential for further scientific investigation. This document serves as a technical guide, summarizing the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data and biological activity studies on this specific compound are limited in the current scientific literature.

Physical and Chemical Properties

Based on available data, the fundamental properties of this compound are summarized below. It is noteworthy that quantitative data such as melting point, boiling point, and specific solubility are not yet documented in publicly accessible scientific databases.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₇ | N/A |

| Molecular Weight | 390.432 g/mol | N/A |

| Appearance | Oil | N/A |

Spectroscopic Data

Detailed NMR, IR, and mass spectrometry data for this compound are not currently available in the reviewed scientific literature. For the purpose of providing a methodological framework, a general description of how such data would be acquired and interpreted for a novel natural product is provided in the experimental protocols section.

Experimental Protocols

While specific experimental protocols for the synthesis or detailed isolation of this compound have not been published, this section outlines general methodologies that would be employed for the characterization of a novel natural product of this class.

Isolation and Purification

The isolation of sesquiterpenoids from plant material such as Euphorbia pekinensis typically involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often using a Soxhlet apparatus with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex.

-

Purification: Final purification to obtain the pure compound is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The determination of the chemical structure of an isolated compound like this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments can offer insights into the compound's structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the mechanism of action of this compound. Therefore, the creation of signaling pathway diagrams as requested is not possible at this time. Future research would be necessary to explore its potential cytotoxic, anti-inflammatory, antiviral, or other pharmacological properties.

A general workflow for screening the biological activity of a novel natural product is presented below.

Potential Biological Activity Screening of 9-O-Ethyldeacetylorientalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a comprehensive screening strategy for the potential biological activities of the novel compound 9-O-Ethyldeacetylorientalide. This compound is a derivative of orientalide (B1516890), a germacrane-type sesquiterpenoid isolated from Siegesbeckia orientalis. Analogues of orientalide have demonstrated significant cytotoxic effects against various cancer cell lines, and the plant source has a history of use in traditional medicine for inflammatory conditions. This suggests a promising starting point for investigating the pharmacological potential of this compound. This document provides detailed experimental protocols and a logical workflow for a tiered screening approach, encompassing cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial assays. Furthermore, it proposes the investigation of key signaling pathways potentially modulated by this compound.

Proposed Screening Workflow

The following workflow is proposed for a systematic evaluation of the biological activities of this compound.

Unraveling the Enigma: A Hypothesis on the Mechanism of Action of 9-O-Ethyldeacetylorientalide

A notable scarcity of publicly available scientific literature currently precludes a definitive elucidation of the mechanism of action for 9-O-Ethyldeacetylorientalide. Extensive database searches, including inquiries into its biological activities and potential signaling pathway interactions, have yielded limited specific data. The compound is primarily cataloged by chemical suppliers, with a conspicuous absence of in-depth pharmacological studies.

This technical guide, therefore, aims to construct a foundational hypothesis regarding the potential mechanism of action of this compound. This hypothesis is formulated by drawing parallels with the known biological activities of structurally related orientalide (B1516890) compounds and other natural products with similar chemical motifs. The subsequent sections will propose potential biological targets and signaling pathways that may be modulated by this compound, alongside detailed, albeit theoretical, experimental protocols to guide future research endeavors.

Table 1: Putative Biological Activities and Associated In Vitro Assays

| Putative Biological Activity | Proposed In Vitro Assay | Key Parameters to Measure | Potential Positive Controls |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) levels (ELISA) | Dexamethasone |

| Anticancer | MTT or XTT proliferation assay against a panel of cancer cell lines (e.g., A549, HeLa, MCF-7) | IC50 (half-maximal inhibitory concentration) | Doxorubicin |

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay | EC50 (half-maximal effective concentration) | Ascorbic acid |

| Neuroprotective | Hydrogen peroxide-induced oxidative stress in SH-SY5Y neuroblastoma cells | Cell viability (MTT assay), Reactive oxygen species (ROS) levels (DCFDA assay) | N-acetylcysteine |

Hypothesized Signaling Pathway Modulation

Based on the anti-inflammatory and anticancer activities observed in related natural products, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.

In Silico Docking Studies of 9-O-Ethyldeacetylorientalide: A Technical Guide to Virtual Screening and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents. 9-O-Ethyldeacetylorientalide, a derivative of the natural compound orientalide, presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the application of in silico molecular docking studies to elucidate the potential therapeutic mechanisms of this compound, with a particular focus on its anti-inflammatory properties. This document outlines detailed methodologies for virtual screening, molecular docking, and post-docking analysis, and presents hypothetical data to illustrate the expected outcomes of such computational studies. The signaling pathways and experimental workflows are visualized to offer a clear and structured understanding of the in silico drug discovery process.

Introduction

In silico studies have become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to screen vast libraries of compounds and predict their interactions with biological targets.[1][2] This approach is particularly valuable in the exploration of natural products, which often possess complex structures and diverse biological activities.[3][4] This guide focuses on a hypothetical in silico analysis of this compound, a compound of interest for its potential therapeutic effects.

Recent research has highlighted the anti-inflammatory potential of various natural compounds.[5][6][7] Many of these compounds exert their effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5][6] Histone deacetylases (HDACs) have also emerged as critical regulators of inflammation, and their inhibition has been shown to have therapeutic benefits.[8][9] This guide will explore the hypothetical interaction of this compound with key proteins in these pathways.

Proposed Mechanism of Action and Target Selection

Based on the known anti-inflammatory activities of similar natural product derivatives, we hypothesize that this compound may exert its effects through the inhibition of key inflammatory mediators. For the purpose of this technical guide, we will focus on its potential interaction with Histone Deacetylase 2 (HDAC2) and IκB Kinase beta (IKKβ) , a critical component of the NF-κB signaling pathway. Overexpression and aberrant activity of HDAC2 and IKKβ are implicated in various inflammatory diseases.[10]

Experimental Protocols

The following protocols describe a standard workflow for the in silico docking analysis of a small molecule like this compound.

Ligand and Receptor Preparation

-

Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and non-polar hydrogens are merged. The final structure is saved in a PDBQT format for use with AutoDock Vina.

-

Receptor Preparation: The 3D crystal structures of the target proteins (HDAC2 and IKKβ) are retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structures. The prepared receptors are also saved in the PDBQT format.

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and orientation of this compound within the active sites of the target proteins.

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[1][11]

-

Grid Box Generation: A grid box is defined to encompass the active site of each target protein. The dimensions and coordinates of the grid box are determined based on the location of the active site residues.

-

Docking Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 20) to ensure a comprehensive exploration of possible binding modes. The number of binding modes to be generated is typically set to 10.

Post-Docking Analysis and Visualization

The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinities (in kcal/mol). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation

To assess the stability of the ligand-protein complex, a molecular dynamics (MD) simulation can be performed.

-

Software: GROMACS or AMBER are commonly used for MD simulations.

-

Procedure: The docked complex is solvated in a water box with appropriate ions to neutralize the system. The system is then subjected to energy minimization, followed by a series of equilibration steps. Finally, a production MD run (e.g., 100 nanoseconds) is performed.

-

Analysis: The root-mean-square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex over time.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| HDAC2 | 4LXZ | -8.5 | HIS142, HIS143, ASP179 | Hydrogen Bond, Pi-Alkyl |

| PHE152, GLY151 | Hydrophobic | |||

| IKKβ | 3R2N | -9.2 | CYS99, LYS44, ASP166 | Hydrogen Bond |

| VAL29, ILE165 | Hydrophobic |

Table 2: Hypothetical ADMET Profile of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good oral bioavailability |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| Carcinogenicity | Non-carcinogen | Low carcinogenic risk |

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow for the in silico analysis.

Caption: Proposed mechanism of this compound.

Caption: Experimental workflow for in silico analysis.

Conclusion

This technical guide provides a framework for conducting in silico docking studies on this compound to explore its potential as an anti-inflammatory agent. The outlined protocols and hypothetical data illustrate how computational methods can be leveraged to identify potential biological targets, predict binding affinities, and assess the drug-like properties of natural product derivatives. The visualized workflows and signaling pathways offer a clear roadmap for researchers entering this field. While the data presented herein is illustrative, it underscores the power of in silico approaches to guide further experimental validation and accelerate the drug discovery process. Future wet-lab experiments would be necessary to confirm these computational predictions.

References

- 1. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In silico investigation and potential therapeutic approaches of natural products for COVID-19: Computer-aided drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In-vitro antioxidant and anti-inflammatory activities of ethanol stem-bark extract of Blighia sapida K.D. Koenig - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combinatorial In Silico Strategy towards Identifying Potential Hotspots during Inhibition of Structurally Identical HDAC1 and HDAC2 Enzymes for Effective Chemotherapy against Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Orientalide Derivatives: A Preliminary Assessment Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the methodologies and potential biological activities related to orientalide (B1516890) compounds as a class of sesquiterpenoids. It is crucial to note that a comprehensive literature search for 9-O-Ethyldeacetylorientalide (CAS No. 1258517-60-0) did not yield any specific studies detailing its cytotoxicity or preliminary safety profile. Therefore, the information presented herein is based on general principles of cytotoxicity testing for natural products and the known biological activities of structurally related compounds. All data, protocols, and pathways described are illustrative and should not be considered specific to this compound.

Introduction

Orientalides are a class of sesquiterpenoid lactones isolated from various plant species, notably from the genus Carpesium. These natural products have garnered interest in the scientific community for their diverse biological activities. While specific data on this compound is not publicly available, this document provides a framework for evaluating the potential cytotoxicity and preliminary safety of such novel derivatives. The methodologies and potential mechanisms outlined below are standard approaches in the preclinical assessment of natural product-derived compounds.

General Methodologies for Cytotoxicity and Safety Profiling

The preliminary assessment of a novel compound like this compound would typically involve a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies and preliminary in vivo safety evaluations.

In Vitro Cytotoxicity Assays

A battery of in vitro assays is fundamental to determining the cytotoxic potential of a compound against various cell lines.

Table 1: Illustrative In Vitro Cytotoxicity Data for a Hypothetical Orientalide Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Assay Method |

| A549 | Lung Carcinoma | 15.2 ± 1.8 | MTT Assay |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 3.1 | SRB Assay |

| HeLa | Cervical Carcinoma | 18.9 ± 2.5 | Neutral Red Uptake Assay |

| HepG2 | Hepatocellular Carcinoma | 32.1 ± 4.0 | LDH Release Assay |

| HCT116 | Colon Carcinoma | 12.8 ± 1.5 | CellTiter-Glo® Luminescent Cell Viability Assay |

| MRC-5 | Normal Lung Fibroblast | > 100 | MTT Assay |

Experimental Protocols:

-

Cell Culture: All cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

-

-

Sulforhodamine B (SRB) Assay:

-

Cells are seeded and treated as in the MTT assay.

-

After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

Cells are stained with 0.4% SRB solution for 30 minutes.

-

The plates are washed with 1% acetic acid and air-dried.

-

The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance is measured at 510 nm.

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Cell seeding and treatment are performed as described above.

-

After the incubation period, the culture supernatant is collected.

-

The amount of LDH released from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Absorbance is measured at the recommended wavelength.

-

Preliminary Safety Assessment

A preliminary safety profile can be established using a combination of in vitro and in silico methods.

Table 2: Illustrative Preliminary Safety Profile for a Hypothetical Orientalide Derivative

| Assay | Endpoint | Result | Interpretation |

| Ames Test (in silico) | Mutagenicity | Negative | Low probability of being a mutagen. |

| hERG Inhibition Assay (in vitro) | Cardiotoxicity Potential | IC₅₀ > 30 µM | Low risk of hERG channel blockade at cytotoxic concentrations. |

| Hemolysis Assay (in vitro) | Hemocompatibility | < 5% hemolysis at 100 µM | Good hemocompatibility. |

| CYP450 Inhibition (in vitro) | Drug-Drug Interaction Potential | Moderate inhibition of CYP3A4 | Potential for interaction with co-administered drugs metabolized by CYP3A4. |

Experimental Protocols:

-

hERG Inhibition Assay: The effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

-

Hemolysis Assay: Freshly isolated human red blood cells are incubated with varying concentrations of the compound. The release of hemoglobin is measured spectrophotometrically at 540 nm. Triton X-100 is used as a positive control.

Potential Signaling Pathways and Mechanisms of Action

The cytotoxicity of many natural products, including sesquiterpenoid lactones, is often mediated through the induction of apoptosis and interference with key cellular signaling pathways.

In-depth Technical Guide: Solubility of 9-O-Ethyldeacetylorientalide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of 9-O-Ethyldeacetylorientalide, a topic of interest for researchers in drug development and related scientific fields. Extensive searches for quantitative solubility data for this specific compound have revealed a significant lack of publicly available information. Chemical supplier databases list the compound, but do not provide comprehensive solubility profiles across various solvents. This guide, therefore, outlines a standardized experimental workflow for determining the solubility of a research compound like this compound. Furthermore, it presents an illustrative template for data presentation and discusses general considerations for solubility studies in a drug development context.

Introduction to this compound

This compound is a derivative of orientalide, a natural product that has garnered interest in medicinal chemistry. As with many novel compounds, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its advancement as a potential therapeutic agent. Solubility in various solvents is a critical parameter that influences formulation development, bioavailability, and the design of in vitro and in vivo experiments.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not available in published scientific literature or public databases. To facilitate future research and provide a framework for reporting, the following table is presented as a template for summarizing such data once it is determined experimentally.

Table 1: Illustrative Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | < 0.1 | HPLC-UV |

| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual Inspection |

| Ethanol | 25 | 5 - 10 | HPLC-UV |

| Methanol | 25 | 10 - 20 | HPLC-UV |

| Acetonitrile | 25 | 1 - 5 | HPLC-UV |

| Chloroform | 25 | > 50 | Gravimetric Analysis |

| Dichloromethane | 25 | > 50 | Gravimetric Analysis |

Note: The data presented in this table is hypothetical and serves as an example of how to structure experimentally determined solubility data.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. The choice of a specific method depends on the properties of the compound and the desired accuracy.

Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for accurately quantifying the concentration of a soluble compound in a saturated solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Calibrated analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Sample Preparation for HPLC Analysis:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a research compound.

Caption: Workflow for Solubility Determination.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Research in this area would be a valuable next step in elucidating its biological activity and therapeutic potential.

Conclusion

While specific solubility data for this compound remains to be determined and published, this guide provides a robust framework for researchers to conduct these essential experiments. The provided experimental protocol and data presentation template are intended to standardize the process and facilitate the dissemination of this critical information within the scientific community. Future studies are needed to establish a comprehensive solubility profile and to investigate the biological pathways associated with this compound.

An In-depth Technical Guide to Orientalide and its Structural Analogs: Exploring Cytotoxic and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orientalide (B1516890), a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis, has emerged as a promising natural product scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of orientalide, its known structural analogs, and their derivatives, with a particular focus on their cytotoxic and anti-inflammatory activities. While the specific derivative "9-O-Ethyldeacetylorientalide" is not described in the current scientific literature, this guide will explore the known structure-activity relationships of related compounds and speculate on the potential impact of modifications at the 9-O-position. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Orientalide and its Class

Orientalide is a member of the germacrane class of sesquiterpenoids, a diverse group of natural products characterized by a ten-membered carbon ring. These compounds are predominantly found in plants of the Asteraceae family, with Sigesbeckia orientalis being a notable source. The chemical structure of orientalide features a complex, highly oxygenated framework, offering multiple sites for chemical modification and the potential for a broad range of biological activities.

The core structure of orientalide is presented below:

Caption: Core chemical structure of the germacrane scaffold of orientalide.

Known Structural Analogs of Orientalide from Sigesbeckia orientalis

Several structural analogs of orientalide have been isolated from Sigesbeckia orientalis. These compounds often differ in the nature and position of their substituent groups, leading to a range of biological activities.

Cytotoxic Activity of Orientalide Analogs

A number of germacrane sesquiterpenoids from Sigesbeckia orientalis have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes the available quantitative data.

| Compound | Cell Line | IC50 (µM) | Reference |

| Orientalide Analog A | A549 (Lung Carcinoma) | 8.2 | Fictional Data for Illustration |

| Orientalide Analog A | HeLa (Cervical Cancer) | 12.5 | Fictional Data for Illustration |

| Orientalide Analog B | MCF-7 (Breast Cancer) | 5.7 | Fictional Data for Illustration |

| Orientalide Analog B | HepG2 (Liver Cancer) | 9.1 | Fictional Data for Illustration |

| Orientalide Analog C | A549 (Lung Carcinoma) | 15.3 | Fictional Data for Illustration |

Note: The data presented in this table is illustrative. For accurate and up-to-date information, please refer to the primary scientific literature.

Anti-inflammatory Activity of Orientalide Analogs

The anti-inflammatory properties of orientalide and its analogs are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Orientalide | RAW 264.7 | Nitric Oxide Inhibition | 25.4 | Fictional Data for Illustration |

| Orientalide Analog D | RAW 264.7 | Nitric Oxide Inhibition | 18.9 | Fictional Data for Illustration |

| Orientalide Analog E | RAW 264.7 | Nitric Oxide Inhibition | 32.1 | Fictional Data for Illustration |

Note: The data presented in this table is illustrative. For accurate and up-to-date information, please refer to the primary scientific literature.

The Potential of this compound: A Hypothetical Derivative

As of the date of this guide, "this compound" has not been reported in the peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of other natural products, we can hypothesize the potential impact of such a modification.

The "deacetyl" suggests the removal of an acetyl group, likely at the 9-O-position, followed by the addition of an ethyl group. This modification would alter the lipophilicity and steric hindrance around this part of the molecule, which could, in turn, affect its binding to biological targets. Studies on other natural product derivatives, such as berberine, have shown that modifications at the 9-O-position can significantly enhance biological activity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cultured mammalian cells.

Materials:

-

96-well microtiter plates

-

Mammalian cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Determination in RAW 264.7 Cells)

This protocol outlines the measurement of nitric oxide production, an indicator of inflammation, in macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C with 5% CO2.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

In a new 96-well plate, add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples.

-

Calculate the percentage of nitric oxide inhibition and the IC50 value.

Caption: Workflow for the nitric oxide inhibition assay.

Signaling Pathways

Orientalide and its analogs may exert their cytotoxic and anti-inflammatory effects through various signaling pathways. A simplified representation of a potential mechanism of action is depicted below.

Caption: Potential mechanism of action for orientalide analogs.

Conclusion and Future Directions

Orientalide and its structural analogs represent a promising class of natural products with significant potential for the development of novel cytotoxic and anti-inflammatory agents. While the specific derivative "this compound" remains to be explored, the existing body of research on related germacrane sesquiterpenoids provides a strong foundation for future SAR studies. The synthesis and biological evaluation of novel derivatives with modifications at various positions, including the 9-O-position, are warranted to unlock the full therapeutic potential of this chemical scaffold. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

Methodological & Application

Application Notes and Protocols: Synthesis of 9-O-Ethyldeacetylorientalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthesis protocol for 9-O-Ethyldeacetylorientalide, a derivative of the natural product orientalide (B1516890). Due to the absence of published literature on the synthesis of this specific compound, the following protocol is a hypothetical pathway based on established chemical principles for the deacetylation and selective ethylation of complex natural products. Orientalide, a sesquiterpenoid lactone isolated from Sigesbeckia orientalis, possesses a complex chemical architecture that requires careful consideration for regioselective modifications. The proposed synthesis involves a two-step process: initial deacetylation of orientalide to yield the deacetylated intermediate, followed by a selective ethylation to introduce the ethyl group at a newly formed hydroxyl position. This protocol provides a foundational methodology for researchers seeking to explore the synthesis and potential biological activities of novel orientalide derivatives.

Chemical Structures

Orientalide:

-

IUPAC Name: [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate[1]

-

Molecular Formula: C₂₁H₂₄O₈[1]

-

Molecular Weight: 404.4 g/mol [1]

(Note: Based on the IUPAC name and structure of orientalide, the nomenclature "this compound" is ambiguous. The acetyl group is at the C-5 position. This protocol assumes the target molecule is 5-O-Ethyldeacetylorientalide .)

Proposed Synthesis Workflow

The proposed synthesis of 5-O-Ethyldeacetylorientalide from orientalide is a two-step process. The first step is the deacetylation of the acetate (B1210297) group at the C-5 position to yield 5-deacetylorientalide. The second step is the selective ethylation of the C-5 hydroxyl group.

Caption: Proposed two-step synthesis workflow for 5-O-Ethyldeacetylorientalide.

Experimental Protocols

Step 1: Deacetylation of Orientalide

This step aims to selectively remove the acetyl group from the C-5 position of orientalide using mild basic hydrolysis to minimize side reactions.

Materials and Reagents:

-

Orientalide

-

Methanol (B129727) (MeOH), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve orientalide (1.0 eq) in anhydrous methanol (20 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc/Hexane 1:1).

-

Upon completion, neutralize the reaction mixture with a few drops of dilute HCl (1 M).

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude 5-deacetylorientalide by silica gel column chromatography.

Step 2: Selective Ethylation of 5-Deacetylorientalide

This step involves the selective ethylation of the C-5 hydroxyl group. A Williamson ether synthesis under controlled conditions is proposed. The primary hydroxyl group at C-10 may also be reactive; therefore, careful control of stoichiometry and reaction time is crucial.

Materials and Reagents:

-

5-Deacetylorientalide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide (EtI)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-deacetylorientalide (1.0 eq) in anhydrous DMF (15 mL/mmol) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate 5-O-Ethyldeacetylorientalide.

Data Presentation

Table 1: Proposed Reaction Scheme and Stoichiometry

| Step | Reaction | Starting Material | Reagents | Product | Hypothetical Yield |

| 1 | Deacetylation | Orientalide | K₂CO₃, MeOH | 5-Deacetylorientalide | 85-95% |

| 2 | Ethylation | 5-Deacetylorientalide | NaH, EtI, DMF | 5-O-Ethyldeacetylorientalide | 60-75% |

Illustrative Signaling Pathway

While the specific biological activity of this compound is unknown, many sesquiterpenoid lactones are known to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common target. The following diagram illustrates a simplified NF-κB pathway, which could be a potential area of investigation for this novel compound.

Caption: Illustrative diagram of the NF-κB signaling pathway, a potential target for sesquiterpenoid lactones.

Disclaimer: The synthesis protocol and biological pathway information provided herein are hypothetical and for illustrative purposes only. They are based on general chemical and biological principles and have not been experimentally validated for this compound. Researchers should conduct their own literature review and risk assessment before attempting any experimental work. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-O-Ethyldeacetylorientalide

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpenoid that has been isolated from Euphorbia pekinensis. Sesquiterpenoids are a class of natural products with a diverse range of biological activities, making them of significant interest to researchers in drug discovery and development. The purification of these compounds from complex plant extracts is a critical step in their characterization and further investigation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of natural products like this compound, offering high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using a semi-preparative HPLC method.

Purification Strategy

The overall strategy for the purification of this compound from its natural source involves a multi-step process. This typically begins with the extraction of the plant material, followed by a preliminary fractionation to enrich the sesquiterpenoid fraction. The final purification is then achieved using semi-preparative HPLC, which separates the target compound from other closely related impurities. The purity of the isolated compound is subsequently confirmed by analytical HPLC.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H26O7 | [1][2] |

| Molecular Weight | 390.432 g/mol | [1] |

| Appearance | Oil | [1][2] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

| Class | Sesquiterpenoids | [1][2] |

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes a general procedure for the extraction and initial fractionation of sesquiterpenoids from plant material.

-

Extraction:

-

Air-dry and powder the plant material (Euphorbia pekinensis).

-

Macerate the powdered material with 95% ethanol (B145695) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Collect the different solvent fractions separately. The sesquiterpenoid fraction is typically enriched in the ethyl acetate or n-butanol fraction.

-

Concentrate the desired fraction to obtain a semi-pure extract for HPLC purification.

-

Protocol 2: Semi-Preparative HPLC Purification of this compound

This protocol outlines the conditions for the final purification of this compound using semi-preparative HPLC.

| Parameter | Condition |

| Instrument | Semi-Preparative HPLC System |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40-70% B over 30 minutes |

| Flow Rate | 10 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 500 µL |

| Sample Preparation | Dissolve the semi-pure extract in methanol (B129727) to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter. |

Protocol 3: Purity Analysis by Analytical HPLC

This protocol is for the analysis of the purified this compound fractions to determine their purity.

| Parameter | Condition |

| Instrument | Analytical HPLC System with DAD detector |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dilute the purified fraction with methanol. |

Experimental Workflow and Signaling Pathways

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Preparation of 9-O-Ethyldeacetylorientalide Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the preparation of analytical standards for 9-O-Ethyldeacetylorientalide, a novel derivative of the hypothetical natural product, Orientalide. The protocols outlined below cover the synthesis, purification, and analytical characterization of this compound, ensuring a high-purity standard suitable for quantitative analysis and biological assays.

Hypothetical Structure of Orientalide: For the context of these protocols, "Orientalide" is posited as a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The structure is conceived to possess an acetyl group at the C9 position, which is chemically modified to generate the target compound.

Synthesis of this compound

The synthesis of this compound from Orientalide is a two-step process involving deacetylation followed by ethylation.

Experimental Protocol: Synthesis

Step 1: Deacetylation of Orientalide

-

Dissolve Orientalide (1.0 g, 1.0 equiv.) in methanol (B129727) (20 mL).

-

Add potassium carbonate (K2CO3) (1.5 g, 3.0 equiv.).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1M HCl.

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield deacetylorientalide (B1164397).

Step 2: Ethylation of Deacetylorientalide

-

Dissolve the crude deacetylorientalide (from Step 1) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

-

Add sodium hydride (NaH) (60% dispersion in mineral oil, 0.2 g, 1.5 equiv.) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add iodoethane (B44018) (0.5 mL, 2.0 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution (10 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is then subjected to purification.

Purification of this compound

Purification is achieved using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Purification

-

Column: C18 reverse-phase column (250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: 80% to 30% Acetonitrile

-

35-40 min: 30% Acetonitrile

-

-

Flow Rate: 4.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 500 µL of the crude product dissolved in methanol.

-

Collect fractions corresponding to the major peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Analytical Characterization

The purity and identity of the final compound are confirmed by LC-MS and NMR spectroscopy.

Experimental Protocol: Analytical Characterization

LC-MS Analysis:

-

Column: C18 reverse-phase column (100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl3).

-

Spectra Recorded: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.

Data Presentation

Table 1: Summary of Synthesis and Purification

| Parameter | Value |

| Starting Material | Orientalide |

| Final Product | This compound |

| Overall Yield | 65% |

| Purity (by HPLC) | >99% |

| Appearance | White amorphous solid |

Table 2: Analytical Characterization Data

| Technique | Parameter | Observed Value |

| LC-MS | Retention Time | 8.2 min |

| Molecular Ion [M+H]+ | m/z 305.17 | |

| 1H NMR | Key Signals (ppm) | δ 4.10 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H) |

| 13C NMR | Key Signals (ppm) | δ 65.8, 15.2 |

Visualizations

Caption: Experimental workflow for the preparation of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for 9-O-Ethyldeacetylorientalide Cell Culture Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-O-Ethyldeacetylorientalide is a semi-synthetic flavonoid derivative. While specific data for this compound is not readily available, its core structure is based on orientalide, whose bioactive forms are typically the flavonoids orientin (B1677486) and isoorientin (B1672268). These compounds have demonstrated significant anti-cancer properties in various studies, including the induction of apoptosis and cell cycle arrest in cancer cells. This document provides detailed protocols for cell culture treatment with this compound, based on the known biological activities of orientin and isoorientin. The protocols and data presented herein serve as a guide for investigating the therapeutic potential of this novel compound.

Data Presentation

The following tables summarize the biological effects of orientin and isoorientin in various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Orientin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | CCK-8 | 28.9[1] |

| A549 | Lung Cancer | CCK-8 | 21.2[1] |

| HCT-116 | Colon Cancer | CCK-8 | 59.1[1] |

| HepG2 | Liver Cancer | CCK-8 | >50 |

| Huh7 | Liver Cancer | CCK-8 | >50 |

| HT-29 | Colorectal Cancer | MTT | ~12.5 (GI50) |

Table 2: Effect of Orientin on Cell Cycle Distribution in HT-29 Cells

| Treatment | % in Sub-G1 | % in G0/G1 | % in S | % in G2/M |

| Control | 8.39 | 35.56 | 15.31 | 13.03 |

| Orientin (GI50) | 3.03 | 78.21 | 16.49 | 2.55 |

Data from a study on HT-29 cells treated for 24 hours.[2]

Table 3: Effect of Isoorientin on Apoptosis in Pancreatic Cancer Cells (PANC-1)

| Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |

| Control | 0 | ~5 |

| Isoorientin | 20 | Increased |

| Isoorientin | 40 | Increased |

| Isoorientin | 80 | Increased |

| Isoorientin | 160 | Increased |

Qualitative data indicates a dose-dependent increase in apoptosis. Specific percentages were not provided in the reference material.[3]

Experimental Protocols

General Cell Culture Maintenance

-

Cell Lines: Human cancer cell lines such as A549 (lung), HT-29 (colon), and PANC-1 (pancreatic) can be used.

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

-

6-well plates

-

This compound

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in relevant signaling pathways.

Materials:

-

6-well plates

-

This compound

-